2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid
Overview
Description
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid is a compound of significant interest in various fields of scientific research
Mechanism of Action
- Transmetalation Mechanism :
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid are largely determined by its structure. As an amino acid derivative, it can participate in various biochemical reactions It can interact with enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies investigating these dosage effects are currently lacking.
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. It could also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid typically involves the reaction of phenylalanine with urea under specific conditions. The process generally includes:
Starting Materials: Phenylalanine and urea.
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures, often around 100°C, to facilitate the formation of the desired product.
Purification: The product is purified through crystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached, enhancing its utility in different applications.
Scientific Research Applications
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of various biochemical products and as a precursor in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound from which 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid is derived.
Tyrosine: Another amino acid with a similar structure but different functional groups.
Tryptophan: An amino acid with an indole ring, differing in structure but similar in biochemical significance.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(carbamoylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQOZCSQLTKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388199 | |
Record name | N-Carbamoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37534-65-9 | |
Record name | N-Carbamoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(carbamoylamino)-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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